Bilirubin diglucuronide

Stability HPLC In vitro assay

Bilirubin diglucuronide (BDG) is the definitive reference standard for conjugated bilirubin quantification. Unlike the intermediate BMG—which rapidly disproportionates into equimolar BDG and UCB in aqueous solution—BDG remains stable, ensuring reliable calibration curves and accurate enzyme kinetic data. Its water solubility eliminates organic solvents or carrier proteins during assay preparation, while its identity as the dominant direct bilirubin species in human bile makes it irreplaceable for UGT1A1 activity assays, hepatobiliary biomarker studies, and LC-MS/MS method validation. Choose BDG for data integrity.

Molecular Formula C45H52N4O18
Molecular Weight 936.9 g/mol
CAS No. 17459-92-6
Cat. No. B103727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilirubin diglucuronide
CAS17459-92-6
Synonymsbilirubin diglucuronide
Molecular FormulaC45H52N4O18
Molecular Weight936.9 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C
InChIInChI=1S/C45H52N4O18/c1-7-20-19(6)40(58)49-27(20)14-25-18(5)23(10-12-31(51)65-45-37(57)33(53)35(55)39(67-45)43(62)63)29(47-25)15-28-22(17(4)24(46-28)13-26-16(3)21(8-2)41(59)48-26)9-11-30(50)64-44-36(56)32(52)34(54)38(66-44)42(60)61/h7-8,13-14,32-39,44-47,52-57H,1-2,9-12,15H2,3-6H3,(H,48,59)(H,49,58)(H,60,61)(H,62,63)/b26-13-,27-14-/t32-,33-,34-,35-,36+,37+,38-,39-,44+,45+/m0/s1
InChIKeySCJLWMXOOYZBTH-BTVQFETGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bilirubin Diglucuronide (CAS 17459-92-6): Essential Reference Standard for Conjugated Hyperbilirubinemia Research and Clinical Assay Calibration


Bilirubin diglucuronide (BDG, CAS 17459-92-6) is the primary conjugated metabolite of bilirubin IX-alpha, formed endogenously via the sequential action of UDP-glucuronosyltransferase 1A1 (UGT1A1). It is a water-soluble tetrapyrrole (molecular formula C45H52N4O18, MW 936.9 g/mol) [1] that constitutes the major bilirubin species in normal human bile and represents the dominant component of the clinically defined 'direct bilirubin' fraction [2][3]. As a critical end-product of heme catabolism, BDG is essential for the hepatic elimination of the potentially neurotoxic unconjugated bilirubin, and its quantitation serves as a specific biomarker for evaluating UGT1A1 activity and diagnosing various hepatobiliary disorders [4].

Why Bilirubin Diglucuronide Cannot Be Substituted by Unconjugated Bilirubin or Monoglucuronide in Analytical and In Vitro Studies


Bilirubin diglucuronide (BDG) possesses distinct physicochemical and metabolic properties that preclude its simple substitution with either unconjugated bilirubin (UCB) or bilirubin monoglucuronide (BMG). While UCB is virtually insoluble in aqueous media at physiological pH, BDG is a water-soluble diconjugate, a property essential for its biliary excretion and its behavior in aqueous analytical systems [1]. Furthermore, BDG exhibits markedly different stability characteristics compared to BMG; BMG undergoes rapid, non-enzymatic disproportionation in aqueous solution, converting to equimolar BDG and UCB, a process that can severely compromise assay accuracy if not controlled [2]. This intrinsic instability of BMG means that using it as a reference standard can lead to significant quantitative errors, whereas BDG's greater stability [3] ensures more reliable calibration curves and accurate enzyme kinetic determinations. These fundamental differences in solubility, stability, and metabolic role render BDG an irreplaceable, specific reagent for accurate in vitro assays, clinical method validation, and any investigation focused on the terminal step of hepatic bilirubin conjugation.

Quantitative Differentiation of Bilirubin Diglucuronide: Comparative Evidence for Research and Assay Selection


Aqueous Stability of Bilirubin Diglucuronide vs. Bilirubin Monoglucuronide

Bilirubin diglucuronide (BDG) demonstrates significantly greater stability in aqueous solutions compared to its metabolic precursor, bilirubin monoglucuronide (BMG). This differential stability is a critical factor in analytical method development and in vitro assay design [1][2].

Stability HPLC In vitro assay Sample preparation

In Vivo Abundance: Bilirubin Diglucuronide as the Predominant Conjugate in Human Bile

In normal human bile, bilirubin diglucuronide (BDG) constitutes the overwhelming majority of bilirubin conjugates, dwarfing the proportion of bilirubin monoglucuronide (BMG) and unconjugated bilirubin (UCB). This compositional dominance is a key indicator of normal hepatic conjugation capacity [1][2].

Bile composition Hepatobiliary function Clinical diagnostics LC-MS/MS

Differential Aqueous Solubility: Bilirubin Diglucuronide vs. Unconjugated Bilirubin

Bilirubin diglucuronide (BDG) is a water-soluble molecule, a stark contrast to its metabolic precursor, unconjugated bilirubin (UCB), which is highly lipophilic and virtually insoluble in aqueous media at neutral pH [1][2].

Solubility Formulation In vitro assay Sample handling

Optimized Synthesis Conditions: Temperature Dependence of BDG vs. BMG Formation in Hepatic Microsomes

The enzymatic formation of bilirubin diglucuronide (BDG) from bilirubin monoglucuronide (BMG) by hepatic microsomes is a distinct process that can be differentiated from BMG synthesis by its unique temperature sensitivity. This difference is crucial for optimizing in vitro production or assay conditions [1].

In vitro synthesis Enzyme kinetics Microsomes UGT1A1

Specific MS/MS Ion Transition for Selective Quantification of BDG by LC-MS/MS

A validated LC-MS/MS method has established a specific multiple reaction monitoring (MRM) transition for bilirubin diglucuronide (BDG), enabling its selective and simultaneous quantification in complex biological matrices alongside bilirubin monoglucuronide (BMG) and unconjugated bilirubin (UCB) [1].

LC-MS/MS Quantification Method validation Clinical analysis

Targeted Application Scenarios for Bilirubin Diglucuronide: Leveraging Proven Differential Properties


Primary Calibrator and Quality Control Standard for HPLC and LC-MS/MS Assays of Conjugated Bilirubin

Given its established status as the major bilirubin conjugate in human bile [1] and its superior aqueous stability compared to BMG [2], bilirubin diglucuronide (BDG) is the definitive reference standard for the calibration and validation of analytical methods (HPLC, LC-MS/MS) designed to quantify conjugated bilirubin fractions in plasma, serum, and bile. Using BDG ensures accurate calibration curves and reliable quality control, which are essential for clinical diagnostics and research into hepatobiliary diseases [3].

Accurate Determination of UGT1A1 Enzyme Kinetics in In Vitro Assays

For in vitro studies evaluating UGT1A1 activity using human liver microsomes or recombinant enzymes, BDG is the preferred product standard for quantifying terminal glucuronidation. The differential temperature sensitivity of BDG formation [4] allows for assay optimization, while its superior stability compared to the intermediate BMG [2] ensures that the measured product accurately reflects true enzymatic activity without confounding losses due to non-enzymatic degradation. This is critical for drug-drug interaction studies and investigations into Gilbert's syndrome.

Preparation of Stable Formulations and Aqueous In Vitro Systems

The water-soluble nature of BDG [5] provides a significant practical advantage over unconjugated bilirubin (UCB) for researchers requiring bilirubin in aqueous-based experimental systems. BDG can be directly dissolved in physiological buffers without the need for potentially interfering organic solvents or carrier proteins (e.g., albumin). This property simplifies the preparation of dosing solutions for cell culture studies, formulation development, and the creation of stable aqueous standards for analytical method development.

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